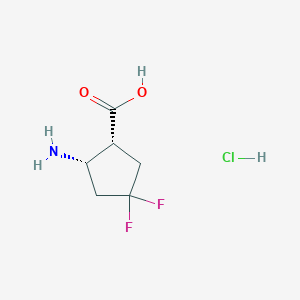
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, a bromine atom, and a hydroxyethyl group attached to the indole core, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also allows for the continuous production of the compound, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the de-brominated indole derivative.
Substitution: The major products are the substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxyethyl group.
tert-Butyl 2-(1-hydroxyethyl)-1H-indole-1-carboxylate: Lacks the bromine atom.
tert-Butyl 3-chloro-2-(1-hydroxyethyl)-1H-indole-1-carboxylate: Contains a chlorine atom instead of a bromine atom.
Uniqueness
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is unique due to the combination of the bromine atom and the hydroxyethyl group attached to the indole core. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H18BrNO3 |
|---|---|
Peso molecular |
340.21 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-2-(1-hydroxyethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-9,18H,1-4H3 |
Clave InChI |
QAVDENUSFIFMPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)










